molecular formula C23H22F3N3 B15107278 1-({[1,1'-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-({[1,1'-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B15107278
M. Wt: 397.4 g/mol
InChI Key: BXQUHFJZHOHSNJ-UHFFFAOYSA-N
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Description

1-({[1,1’-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a biphenyl group, a trifluoromethyl-substituted pyridine, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[1,1’-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common route includes:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a cyclization reaction involving a diamine and a dihaloalkane.

    Final Coupling: The final step involves coupling the biphenyl and trifluoromethyl-substituted pyridine with the piperazine ring under appropriate conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-({[1,1’-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce biphenyl alcohols.

Scientific Research Applications

1-({[1,1’-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({[1,1’-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-({[1,1’-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine shares similarities with other biphenyl and piperazine derivatives, such as:
    • 4,4’-Difluorobenzophenone
    • 1-(4-Biphenylyl)piperazine
    • 4-(Trifluoromethyl)pyridine derivatives

Uniqueness

The uniqueness of 1-({[1,1’-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C23H22F3N3

Molecular Weight

397.4 g/mol

IUPAC Name

1-[(4-phenylphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C23H22F3N3/c24-23(25,26)21-10-11-22(27-16-21)29-14-12-28(13-15-29)17-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-11,16H,12-15,17H2

InChI Key

BXQUHFJZHOHSNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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